molecular formula C12H15NO2 B5720115 N-(4-methoxybenzyl)cyclopropanecarboxamide

N-(4-methoxybenzyl)cyclopropanecarboxamide

Cat. No. B5720115
M. Wt: 205.25 g/mol
InChI Key: DPCGVINCBVNBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)cyclopropanecarboxamide, also known as ABT-639, is a cyclopropane-containing compound that belongs to the class of N-type calcium channel blockers. It has been extensively studied for its potential therapeutic applications in the treatment of chronic pain.

Scientific Research Applications

Use in Synthesis of Novel Compounds

N-(4-methoxybenzyl)cyclopropanecarboxamide plays a role in the synthesis of various novel compounds. For instance, a study demonstrated its utility in the synthesis of fatty acid amides, which were then characterized for their antimicrobial properties. Compounds synthesized included N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide, exhibiting notable antibacterial and antifungal activities (Nengroo et al., 2021).

Role in Protecting Group Chemistry

This chemical is also significant in protecting group chemistry. For instance, Bailey et al. (1999) explored the application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, highlighting its suitability in the multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Similarly, Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which can be deprotected under a variety of conditions and applied to various molecular structures (Muranaka et al., 2011).

Contributions in Oligonucleotide Synthesis

The compound has been used in oligonucleotide synthesis as well. Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This group was rapidly removed from oligoribonucleotides by triphenylmethyl fluoroborate, demonstrating its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).

Application in Anticancer Research

In anticancer research, Lu et al. (2021) synthesized a compound containing N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines, pointing to its potential in developing anticancer therapeutics (Lu et al., 2021).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-6-2-9(3-7-11)8-13-12(14)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGVINCBVNBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.